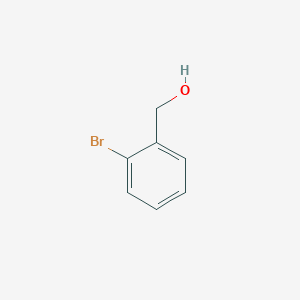

2-Bromobenzyl alcohol

Description

Significance of 2-Bromobenzyl Alcohol as a Versatile Synthetic Intermediate

This compound is a highly valued intermediate in organic synthesis due to its dual reactivity, stemming from the hydroxyl group and the bromo-substituted benzene (B151609) ring. cymitquimica.combiosynth.com This versatility allows it to be a starting point for producing a range of fine chemicals, including pharmaceuticals, agrochemicals, dyes, and fragrances. lookchem.comontosight.ai

The compound's utility is demonstrated in its participation in various chemical transformations. It can undergo nucleophilic substitution and oxidation reactions, making it an adaptable component for constructing complex molecular architectures. cymitquimica.com For instance, it is a key reactant in the microwave-assisted, palladium-catalyzed synthesis of phthalides, which are compounds with significant applications in the pharmaceutical, agrochemical, and fragrance industries. lookchem.comsigmaaldrich.comsigmaaldrich.com Furthermore, it is instrumental in the synthesis of 1-hydroxy-3(1H)-1,2-benzoboroxole, a heterocycle with potential uses in the development of novel materials and pharmaceuticals. lookchem.comsigmaaldrich.comsigmaaldrich.com

Table 1: Key Synthetic Applications of this compound

| Application Area | Synthesized Product(s) | Significance of Product(s) |

|---|---|---|

| Pharmaceuticals | Phthalides, Tetrahydroisoquinolines (THIQs), β-Amino Alcohol Derivatives | Active components in various drugs, potential antiseptics. lookchem.commdpi.comnih.gov |

| Agrochemicals | Herbicides, Insecticides | Active ingredients in crop protection products. ontosight.ai |

| Materials Science | 1-hydroxy-3(1H)-1,2-benzoboroxole | Potential applications in new material development. lookchem.com |

Historical Context and Evolution of Research on this compound Derivatives

Initial research into this compound focused on its basic synthesis and reactivity. An early method for its preparation involves the reaction of benzyl (B1604629) alcohol with reagents like bromine or hydrobromic acid. ontosight.ai A synthesis route was noted in a 1985 publication in Tetrahedron Letters. lookchem.com

Over time, the focus of research has evolved significantly. Scientists began to explore its utility in more complex, catalyzed reactions. For example, research has demonstrated its use in copper-catalyzed coupling reactions with phenols and anilines to create xanthenes and dihydroacridines, which are important heterocyclic scaffolds. rsc.org This represented a move towards creating molecules with specific three-dimensional structures and potential biological activity.

More recent studies have incorporated advanced synthetic methodologies. The use of this compound in photoredox-catalyzed reactions highlights the continuous effort to develop milder and more efficient synthetic routes. researchgate.net Furthermore, its application in chemoenzymatic one-pot processes, such as the laccase/TEMPO-mediated oxidation to 2-bromobenzaldehyde (B122850) for the subsequent synthesis of tetrahydroisoquinolines, showcases the integration of biocatalysis with traditional organic synthesis to create more sustainable and efficient chemical processes. mdpi.com This evolution reflects a broader trend in chemical research towards precision, efficiency, and sustainability.

Overview of Key Research Domains Involving this compound

The adaptable nature of this compound has led to its use in several key areas of scientific research.

Organic Synthesis and Catalysis: It is a fundamental building block for a multitude of organic compounds. cymitquimica.com It serves as a substrate in various catalytic systems, including those based on palladium, copper, and platinum, for creating carbon-carbon and carbon-nitrogen bonds. lookchem.comrsc.orgacs.org For instance, it is used in the platinum-catalyzed aerobic oxidative coupling with ammonia (B1221849) to produce 2-bromobenzonitrile. acs.org It has also been shown to act as a catalyst itself in certain cross-coupling reactions. biosynth.com

Medicinal and Pharmaceutical Chemistry: The compound is a precursor to numerous molecules with therapeutic potential. It is used to synthesize β-amino alcohol derivatives that have been investigated for their ability to inhibit inflammatory responses. nih.gov Its role in the synthesis of tetrahydroisoquinolines (THIQs) is also significant, as this class of compounds is found in many biologically active molecules. mdpi.com The halogenated nature of the compound also provides a useful anchor point for further chemical modifications and derivatizations in drug discovery programs. mdpi.com

Materials Science: Research has indicated potential applications for this compound derivatives in materials science. Its optical properties, which are similar to water, suggest suitability for applications in devices like fuel cells or sensors. biosynth.com The synthesis of organoboron heterocycles like 1-hydroxy-3(1H)-1,2-benzoboroxole from this compound points towards its role in creating novel materials with specific electronic or structural properties. lookchem.comsigmaaldrich.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-hydroxy-3(1H)-1,2-benzoboroxole |

| 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| 2-bromobenzaldehyde |

| 2-Bromobenzonitrile |

| This compound |

| Aniline |

| Benzyl alcohol |

| Bromine |

| Copper |

| Dihydroacridines |

| Hydrobromic acid |

| Laccase |

| Palladium |

| Phenol |

| Phthalides |

| Platinum |

| Tetrahydroisoquinolines (THIQs) |

| Xanthenes |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWGHQGLUMEZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172411 | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystals; [Sigma-Aldrich MSDS] | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18982-54-2 | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18982-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018982542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH9B68J1KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 2 Bromobenzyl Alcohol

Direct Synthesis Routes to 2-Bromobenzyl Alcohol

The direct synthesis of this compound is most commonly achieved through the reduction of corresponding carboxylic acids or aldehydes. One established method involves the reduction of 2-bromobenzoic acid. In a typical procedure, 2-bromobenzoic acid is treated with a solution of sodium borohydride (B1222165) and boron trifluoride diethyl etherate in tetrahydrofuran (B95107). Following the reaction and subsequent hydrolysis and recrystallization, this compound can be obtained in high yields, for instance, 78.5%. prepchem.com

Alternatively, this compound can be synthesized by the reduction of 2-bromobenzaldehyde (B122850). This transformation can be accomplished using various reducing agents common in organic synthesis that are capable of converting an aldehyde to a primary alcohol.

A summary of direct synthesis routes is presented below:

| Starting Material | Reagents | Product |

|---|---|---|

| 2-Bromobenzoic Acid | Sodium borohydride, Boron trifluoride diethyl etherate | This compound |

Functional Group Transformations of this compound

The presence of both a hydroxyl group and a bromine atom allows for a diverse range of functional group transformations, making this compound a key precursor in multistep syntheses.

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 2-bromobenzaldehyde. This transformation is a critical step in many synthetic pathways, and various methods, including enzymatic and mediator-assisted systems, have been developed to achieve this conversion efficiently and under mild conditions. mdpi.com

Enzymatic oxidation offers a green and highly selective method for converting this compound to 2-bromobenzaldehyde. Flavin-dependent alcohol oxidases (FAD-AOx) are a class of enzymes that can catalyze such transformations. nih.gov These enzymes utilize oxygen as the terminal oxidant, generating hydrogen peroxide as the only byproduct, which avoids the need for external coenzymes. nih.gov

In chemoenzymatic processes, laccase enzymes are also employed. For instance, in a one-pot synthesis of tetrahydroisoquinolines, the first step involves the oxidation of this compound, which can be catalyzed by a laccase. mdpi.com Laccases, in conjunction with a mediator, facilitate the oxidation of the alcohol to the aldehyde under mild conditions, typically in a buffered aqueous solution at a controlled pH. mdpi.com

Mediator-assisted oxidation systems are widely used to convert primary alcohols to aldehydes. The (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical is a particularly effective organocatalyst for this purpose, often used in combination with a primary oxidant like a laccase/oxygen system. mdpi.comresearchgate.net In this system, TEMPO acts as the direct oxidizing agent for the alcohol, and the laccase, using molecular oxygen, serves to regenerate the active oxidized form of TEMPO. mdpi.comresearchgate.net

The laccase/TEMPO system has been successfully applied to the oxidation of this compound to 2-bromobenzaldehyde. mdpi.com Studies have shown that complete conversion of the starting material can be achieved by optimizing the concentrations of the laccase and TEMPO. For example, in a system using laccase from Streptomyces sviceus (SsL1), complete conversion was observed with a laccase activity greater than 0.5 U/mL and more than 0.15 equivalents of TEMPO relative to the alcohol, without significant over-oxidation to the carboxylic acid. mdpi.com Other mediator systems, such as those based on N-hydroxyphthalimides (NHPI), have also been explored for the electrooxidation of benzyl (B1604629) alcohols. acs.org

Table 1: Laccase/TEMPO System for this compound Oxidation mdpi.com

| Laccase Activity (U/mL) | TEMPO Equivalents | Conversion to 2-Bromobenzaldehyde |

|---|

The bromine atom on the aromatic ring of this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. These reactions typically leave the hydroxyl group intact. nih.gov

Palladium-catalyzed reactions are particularly prominent. For example, this compound can undergo Suzuki-Miyaura coupling with arylboronic acids, reacting at the C-Br bond to form a biaryl structure. nih.gov Similarly, palladium/norbornene catalysis can be used to react 2-bromobenzyl alcohols with aryl iodides, leading to the synthesis of complex fluorenol derivatives. rsc.org This demonstrates the ability to selectively functionalize the C-Br bond in the presence of the alcohol moiety. nih.gov

Oxidation Reactions of the Hydroxyl Moiety in this compound

Synthesis of Complex Organic Molecules from this compound as a Precursor

The dual functionality of this compound makes it an important starting material for the synthesis of a variety of more complex organic molecules, including heterocycles and natural products.

It has been utilized in the microwave-assisted, palladium-catalyzed synthesis of phthalides. sigmaaldrich.com Another application is in the synthesis of 1-hydroxy-3(1H)-1,2-benzoboroxole, a novel organoboron heterocycle. sigmaaldrich.com

A powerful demonstration of its utility is in multi-step synthetic sequences. For instance, a synthetic strategy for complex allylbenzenes involves an initial palladium-catalyzed arylation at the C-Br bond of this compound. The resulting arylated alcohol is then "activated" by converting the hydroxyl group into a sulfonium (B1226848) triflate. This intermediate subsequently undergoes a photoredox-catalyzed alkenylation to yield the final complex product. nih.gov

Furthermore, this compound serves as a key substrate in chemoenzymatic one-pot processes. It is first oxidized to 2-bromobenzaldehyde, which then undergoes a Pictet-Spengler reaction with an amino alcohol (like m-tyramine) to produce substituted 1,2,3,4-tetrahydroisoquinolines (THIQs), a scaffold present in many bioactive compounds. mdpi.com The bromine atom in the resulting THIQ product provides a site for further chemical derivatization. mdpi.com Other molecules synthesized from this compound include Bis(2-bromobenzyl) ether, formed through a dehydration reaction. evitachem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,3,4-tetrahydroisoquinolines (THIQs) |

| 1-hydroxy-3(1H)-1,2-benzoboroxole |

| 2-Bromobenzaldehyde |

| 2-Bromobenzoic acid |

| This compound |

| Bis(2-bromobenzyl) ether |

| Boron trifluoride diethyl etherate |

| m-tyramine |

| N-hydroxyphthalimides (NHPI) |

| Phthalides |

| Sodium borohydride |

| Tetrahydrofuran |

Phthalide Synthesis via Palladium-Catalyzed Reactions of this compound

This compound is a key reactant in the microwave-assisted, palladium-catalyzed synthesis of phthalides. lookchem.comchemicalbook.comlookchem.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com Phthalides are a class of organic compounds with significant applications in the pharmaceutical, agrochemical, and fragrance industries. lookchem.com This synthetic approach utilizes dimethylformamide (DMF) or molybdenum hexacarbonyl (Mo(CO)₆) as a source of carbon monoxide. researchgate.net The reaction, which can be completed in under five minutes, is also suitable for larger-scale production. researchgate.net

A notable side reaction in this process is the dehalogenation of the starting material, which results in the formation of benzyl alcohol. researchgate.net This side reaction is thought to be mediated by the palladium-catalyzed reaction of dimethylamine, a decomposition product of DMF. researchgate.net

Synthesis of 1-Hydroxy-3(1H)-1,2-Benzoboroxole Utilizing this compound

This compound is also employed in the synthesis of 1-hydroxy-3(1H)-1,2-benzoboroxole. lookchem.comchemicalbook.comlookchem.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comchemdad.com This organoboron heterocycle is of interest for its potential applications in the development of new materials and pharmaceuticals. lookchem.com One synthetic route involves a one-pot cascade reaction of unprotected o-bromobenzyl alcohols with bis(pinacolato)diboron (B136004) (B₂Pin₂) in a Miyaura borylation reaction. researchgate.net

Formation of Chromenes from ortho-Bromobenzyl Tertiary Alcohols via Palladium Catalysis

An efficient domino palladium-catalyzed transformation of ortho-bromobenzyl tertiary alcohols leads to the formation of chromenes. nih.govacs.orgscispace.com This reaction is believed to proceed through the formation of a five-membered palladacycle. This intermediate then undergoes an intermolecular homocoupling with a second molecule of the ortho-bromobenzyl tertiary alcohol to form a homo-biaryl bond, which is followed by an intramolecular C-O bond formation. nih.govacs.orgscispace.com It has been demonstrated that the tertiary alcohol functionality is crucial for the success of this coupling reaction. In contrast, the use of primary or secondary ortho-bromobenzyl alcohols results in the formation of simple carbonyl products. nih.govscispace.com

| Reactant | Catalyst System | Product | Key Features |

| ortho-Bromobenzyl tertiary alcohols | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ in DMF or DMSO | Chromenes | Domino reaction, formation of a five-membered palladacycle, intermolecular homocoupling followed by intramolecular C-O bond formation. nih.govacs.orgscispace.comacs.org |

Indenol Formation through Palladium-Catalyzed Cyclization of ortho-Bromobenzyl Tertiary Alcohols

A chemoselective switch in the palladium-catalyzed reaction of ortho-bromobenzyl tertiary alcohols is observed when an allylic substituent is present on the benzylic carbon atom. nih.govacs.orgscispace.com In these cases, the reaction preferentially undergoes an intramolecular Heck coupling, leading to the formation of indenols instead of chromenes. nih.govacs.orgscispace.com This highlights the influence of substrate structure on the reaction pathway, allowing for selective synthesis of different carbocyclic frameworks from similar starting materials.

| Reactant | Catalyst System | Product | Key Features |

| ortho-Bromobenzyl tertiary alcohols with an allylic substituent | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ in DMF | Indenols | Chemoselective switch from chromene formation, proceeds via intramolecular Heck coupling. nih.govacs.orgscispace.comacs.org |

Dihydroisobenzofuran Synthesis via Palladium-Catalyzed Sequential Alkynylation/Annulation of 2-Bromobenzyl Alcohols

Dihydroisobenzofurans can be synthesized from 2-bromobenzyl alcohols through a palladium-catalyzed sequential alkynylation and annulation process. nais.net.cnua.es This reaction is effectively carried out under microwave irradiation. nais.net.cnua.es The process involves the coupling of the this compound with a terminal alkyne, followed by an intramolecular cyclization to form the dihydroisobenzofuran ring system. dntb.gov.uaresearchgate.net Supported palladium nanoparticle catalysts, such as Pd/Smopex®-234, have shown high activity and selectivity in these types of transformations. dntb.gov.uaresearchgate.net

Photoredox-Catalyzed Alkenylation Reactions Incorporating this compound Derivatives

Visible light-mediated photoredox catalysis provides a method for the alkenylation of benzylsulfoniums, which can be prepared from benzyl alcohols, including this compound derivatives. nih.govnih.gov This radical alkenylation is achieved using a photocatalyst such as fac-Ir(ppy)₃, yielding allylbenzenes. nih.govnih.gov This method demonstrates good tolerance for a variety of functional groups, including halogens. nih.govnih.gov For instance, a synthesis starting from this compound has been successfully demonstrated. nih.govresearchgate.net This approach offers a valuable alternative for creating C(sp³)–C(sp²) bonds under mild conditions.

| Starting Material Derivative | Catalyst System | Product Type | Key Features |

| Benzylsulfoniums from this compound | fac-Ir(ppy)₃ (photocatalyst) | Allylbenzenes | Visible light-mediated radical reaction, tolerant of various functional groups. nih.govnih.gov |

Synthesis of Halogenated Analogues such as 5-Iodo-2-bromobenzyl Alcohol

The synthesis of halogenated analogues, such as 5-iodo-2-bromobenzyl alcohol, expands the range of available building blocks for further chemical synthesis. One patented method for preparing this compound involves the iodination of o-bromobenzoic acid using N-iodosuccinimide (NIS) in hydrochloric acid, which achieves a 72% yield. google.com The resulting 5-iodo-2-bromobenzoic acid is then converted to the corresponding acyl chloride, followed by a reduction step to yield 5-iodo-2-bromobenzyl alcohol. google.com An alternative route starts from o-toluidine (B26562) (2-methylaniline), which undergoes iodination, followed by a Sandmeyer-type reaction to introduce the bromo substituent, and subsequent benzylic bromination and hydrolysis to afford the final product. google.com

| Starting Material | Key Reagents | Intermediate | Final Product |

| o-Bromobenzoic acid | N-Iodosuccinimide (NIS), Thionyl chloride, Sodium borohydride | 5-Iodo-2-bromobenzoic acid | 5-Iodo-2-bromobenzyl alcohol google.com |

| o-Toluidine | Iodinating agent, Cuprous bromide, N-Bromosuccinimide | 2-Bromo-4-iodotoluene | 5-Iodo-2-bromobenzyl alcohol google.com |

Preparation of Related Benzyl Bromides from this compound

The conversion of this compound to its corresponding bromide, 2-bromobenzyl bromide, is a fundamental transformation in organic synthesis, providing a versatile intermediate for further elaboration. Several reagents and methodologies have been developed to achieve this conversion efficiently.

One of the most common methods for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃). This reagent is highly effective for the bromination of this compound. The reaction is typically carried out by adding phosphorus tribromide dropwise to the alcohol at room temperature. Following the addition, the mixture is stirred for several hours and may be heated to drive the reaction to completion. prepchem.com The product is then isolated by pouring the reaction mixture into ice and extracting with an organic solvent like ether. prepchem.com

Another approach involves the use of thionyl bromide (SOBr₂). While thionyl chloride is a standard reagent for converting alcohols to chlorides, thionyl bromide can be used for the corresponding bromination, although it is less stable than its chloride counterpart. wikipedia.orgechemi.com The reaction with thionyl bromide can be less efficient due to side reactions involving bromide-tribromide equilibria. echemi.com

A milder and often higher-yielding method employs N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃). This combination, known as the Appel reaction, allows for the conversion of benzylic alcohols to benzyl bromides under mild conditions. The reaction is typically performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is generally rapid, often completing within minutes at room temperature. rsc.org

Furthermore, a one-pot synthesis of 2-bromobenzyl bromide has been reported starting from toluene. This method utilizes sodium bromate (B103136) and sodium bromide as the brominating agents in the presence of an initiator like azobisisobutyronitrile (AIBN) and a solvent such as carbon tetrachloride. guidechem.com This process involves both aromatic and benzylic bromination steps.

The table below summarizes various methods for the preparation of benzyl bromides from the corresponding alcohols, including specific examples related to this compound and its derivatives.

Table 1: Synthetic Methods for the Preparation of Benzyl Bromides

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Phosphorus tribromide | Neat | Room temp, then 90-100°C | 2-Bromobenzyl bromide | Not specified | prepchem.com |

| Benzylic Alcohols | N-Bromosuccinimide, Triphenylphosphine | THF | Room temperature | Corresponding Benzyl Bromide | Not specified | rsc.org |

| 2-Bromo-4,5-dimethoxybenzyl alcohol | Phosphorus tribromide | Not specified | Not specified | 2-Bromo-4,5-dimethoxybenzyl bromide | Not specified | guidechem.comgoogle.com |

| Toluene | Sodium bromate, Sodium bromide, AIBN | Carbon tetrachloride | Reflux | 2-Bromobenzyl bromide | 82% | guidechem.com |

| Butan-2-ol | Pyridinium tribromide | Not specified | Not specified | 2-Bromobutane | 75% | echemi.comstackexchange.com |

These methodologies highlight the versatility and importance of converting this compound and related structures into their corresponding bromides, which serve as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials. guidechem.comgoogle.com

Mechanistic Investigations of Reactions Involving 2 Bromobenzyl Alcohol

Palladium-Catalyzed Reaction Mechanisms with 2-Bromobenzyl Alcohol Substrates

Palladium catalysis offers a powerful tool for the functionalization of this compound, enabling the construction of complex molecular architectures through carefully controlled reaction sequences. Mechanistic studies have been pivotal in understanding and optimizing these transformations.

An efficient domino palladium-catalyzed transformation of ortho-bromobenzyl tertiary alcohols has been shown to produce chromenes. The proposed mechanism for this reaction begins with the formation of a five-membered palladacycle. acs.orgscispace.com This intermediate is believed to engage in an intermolecular homocoupling with a second molecule of the ortho-bromobenzyl tertiary alcohol. acs.orgscispace.com This key step forms the homo-biaryl bond necessary for the subsequent cyclization. acs.orgscispace.com It has been demonstrated that this pathway is highly dependent on the nature of the alcohol; the use of primary or secondary 2-bromobenzyl alcohols does not yield the coupled products. Instead, they typically furnish simple carbonyl compounds through a process suggested to be reductive debromination followed by oxidation, which is possible due to the presence of β-hydrogens. acs.orgscispace.com

In a related synthetic strategy for producing 6H-benzo[c]chromenes, a palladium-catalyzed homocoupling of this compound derivatives serves as a key step. chim.it This approach also proceeds through the formation of a five-membered palladacycle intermediate, which governs the subsequent carbon-carbon bond formation. chim.it

Following the critical intermolecular homocoupling step, the formation of chromenes from tertiary o-bromobenzyl alcohols culminates in an intramolecular C-O bond formation. acs.orgscispace.com After the creation of the biaryl linkage, the hydroxyl group, held in proximity, attacks to form the heterocyclic ring, completing the domino sequence. acs.orgscispace.com

In other systems, palladium catalysis is used explicitly to forge intramolecular C-O bonds to create oxygen heterocycles. nih.gov These reactions can proceed under mild conditions using weak bases like cesium carbonate when specific di-tert-butylphosphinobiaryl ligands are employed. nih.gov A notable application of this methodology was in the synthesis of the antidepressant MKC-242. nih.gov

The synthesis of dihydroisobenzofurans from this compound and terminal alkynes also involves a crucial intramolecular C-O bond formation (cyclization) step. researchgate.net This occurs after an initial palladium-catalyzed Sonogashira cross-coupling. researchgate.net Similarly, the synthesis of neoflavans can be achieved through a copper-catalyzed intramolecular C-O bond formation as a key step. researchgate.net

A fascinating aspect of the palladium-catalyzed reactions of ortho-bromobenzyl alcohols is the ability to switch the reaction pathway based on substrate structure. acs.orgscispace.com While tertiary o-bromobenzyl alcohols undergo a homocoupling/C-O cyclization pathway to yield chromenes, a chemoselective switch is observed when an allylic substituent is present on the benzylic carbon. acs.orgscispace.com In this scenario, the reaction preferentially proceeds via an intramolecular Heck coupling mechanism to afford indenols. acs.orgscispace.com This switch highlights the delicate balance of competing palladium-catalyzed pathways, where the presence of a tethered alkene redirects the reactivity of the organopalladium intermediate away from intermolecular coupling and towards an intramolecular carbopalladation/elimination sequence.

The table below summarizes the substrate-dependent chemoselective switching.

| Substrate Type | Key Substituent | Mechanistic Pathway | Final Product |

| Tertiary o-bromobenzyl alcohol | None | Intermolecular Homocoupling / Intramolecular C-O Cyclization | Chromene |

| Tertiary o-bromobenzyl alcohol | Allylic group on benzylic carbon | Intramolecular Heck Coupling | Indenol |

This table illustrates the chemoselective outcomes based on the substitution pattern of the this compound derivative. acs.orgscispace.com

Palladium catalysis is highly effective for sequential (or domino) reactions that build molecular complexity in a single pot, often involving this compound as a key substrate. One such process is the synthesis of dihydroisobenzofurans via a sequential Sonogashira cross-coupling and annulation reaction between this compound and a terminal alkyne. researchgate.net This tandem process involves the initial formation of a C-C bond followed by an intramolecular cyclization. researchgate.net

Another powerful example is the Catellani reaction, which can be used to construct complex fused ring systems. In a reaction between 4-iodo-2-quinolones and tertiary o-bromobenzyl alcohols, a palladium catalyst and norbornene mediate a sequence involving oxidative addition, C-H bond activation, and cyclization to produce benzopyran-fused 2-quinolones. rsc.org The mechanism is proposed to start with the oxidative addition of the more reactive aryl iodide to Pd(0), followed by norbornene insertion and vinylic C-H cleavage, ultimately leading to annulation with the o-bromobenzyl alcohol derivative. rsc.org

Furthermore, a domino reaction of N-alkylbenzenesulfonamides with 2-bromobenzyl bromides, a derivative of the parent alcohol, proceeds through N-benzylation followed by an intramolecular direct C-H arylation to give biaryls fused to a seven-membered sultam. researchgate.netresearchgate.net

Radical Mechanisms in this compound Transformations

Beyond palladium catalysis, this compound can participate in transformations proceeding through radical intermediates. These pathways offer alternative modes of bond formation and functionalization, often under mild, photochemically-induced conditions.

Visible light photoredox catalysis has emerged as a powerful strategy for generating radical species under mild conditions. researchgate.netorganic-chemistry.org While direct radical generation from alcohols is possible, a common strategy involves converting the alcohol into a more easily activated precursor, such as a benzylsulfonium salt. researchgate.net For instance, benzylsulfonium salts, which can be prepared from benzyl (B1604629) alcohols, have been used as benzyl radical precursors in visible light-mediated alkenylation reactions catalyzed by photocatalysts like fac-Ir(ppy)₃. researchgate.net

The general mechanism for visible light-induced reactions often involves the photoexcitation of a catalyst, which then engages in a single electron transfer (SET) process with a substrate or a precursor. nih.govacs.org In the amidation of benzylic alcohols, a proposed mechanism involves the photoexcited [Ru(bpy)₃Cl₂] catalyst generating a tert-butoxy (B1229062) radical from tert-butyl hydroperoxide. nih.govacs.org This radical then abstracts a hydrogen atom from a hemiaminal intermediate (formed from the alcohol and amine), leading to a C-centered radical that ultimately results in the amide product, regenerating the catalyst in the process. nih.govacs.org

Similarly, the generation of alkoxyl radicals from alcohols can be achieved using visible light in combination with cyclic iodine(III) reagents. organic-chemistry.org These alkoxyl radicals can then undergo β-fragmentation, enabling selective C-C bond cleavage and subsequent functionalization reactions. organic-chemistry.org

Principles of Nucleophilic Substitution and Oxidation Reactions of this compound

This compound is a versatile building block in organic synthesis, capable of undergoing both nucleophilic substitution and oxidation reactions. cymitquimica.com

Nucleophilic Substitution Reactions

As a benzyl alcohol derivative, this compound can participate in nucleophilic substitution reactions. guidechem.com The hydroxyl group (-OH) is a poor leaving group, but upon protonation in an acidic medium, it is converted into a good leaving group (H₂O). libretexts.org This facilitates substitution by a nucleophile. The reaction can proceed via two primary mechanisms: Sₙ1 and Sₙ2.

Sₙ1 Mechanism: This mechanism is favored for tertiary, allylic, and benzylic alcohols. libretexts.org The reaction proceeds in steps, beginning with the protonation of the alcohol to form an oxonium ion. This is followed by the departure of a water molecule to form a stable benzylic carbocation. The carbocation is then attacked by a nucleophile.

Sₙ2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry if the carbon is a chiral center.

Oxidation Reactions

The primary alcohol functional group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. cymitquimica.com

Oxidation to 2-Bromobenzaldehyde (B122850): Milder oxidizing agents are used to selectively oxidize primary alcohols to aldehydes. mathnet.rukoreascience.kr A variety of reagents can be employed for this transformation.

Oxidation to 2-Bromobenzoic Acid: Stronger oxidizing agents will further oxidize the alcohol to a carboxylic acid. google.com

The table below summarizes various oxidation reactions of this compound.

| Oxidizing Agent/Catalyst System | Product | Yield (%) | Reference |

| Ammonium dichromate ((NH₄)₂Cr₂O₄) | 2-Bromobenzaldehyde | 82 | mathnet.rukoreascience.kr |

| Ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) / Barium chloride (BaCl₂) | 4-Bromobenzaldehyde | 90 | ajol.info |

| Copper(I)/TEMPO | 2-Amino-5-bromobenzaldehyde | 89-91 | wisc.eduorgsyn.org |

| Laccase/TEMPO | 2-Bromobenzaldehyde | Complete Conversion | mdpi.com |

Mechanistic Studies of Cross-Coupling Reactions of this compound with Organometallic Reagents

This compound is a substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nrochemistry.comyoutube.com The reaction is widely used to form biaryl compounds. libretexts.org

The catalytic cycle of the Suzuki coupling generally involves three key steps: nrochemistry.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (this compound) to form a Pd(II) complex. The reactivity of the halide is in the order of I > Br > Cl. youtube.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. thieme-connect.declockss.org Research has shown that ortho-bromobenzyl tertiary alcohols can undergo a domino Pd-catalyzed transformation to form chromenes. This process is thought to involve the formation of a five-membered palladacycle, followed by intermolecular homocoupling and intramolecular C–O bond formation. acs.org Interestingly, the presence of an allylic substituent on the benzylic carbon can lead to a chemoselective switch towards intramolecular Heck coupling, resulting in indenols. acs.org

Other Cross-Coupling Reactions

Mechanistic studies have also been conducted on other cross-coupling reactions. For instance, the palladium-catalyzed desulfinative cross-coupling of aryl bromides and (hetero)aryl sulfinate salts has been investigated, revealing different catalyst resting states and turnover-limiting steps depending on the sulfinate reagent used. nih.gov Additionally, a one-shot radical cross-coupling between benzyl alcohols and alkenyl halides has been developed using a Ni/Ti/Mn system. nii.ac.jp

The table below outlines different cross-coupling reactions involving this compound and related compounds.

| Coupling Reaction | Catalyst System | Reactants | Product Type | Reference |

| Suzuki-Miyaura | Palladium catalyst, base | Organoboron compound, organic halide | Biaryl | nrochemistry.comlibretexts.org |

| Heck | Palladium catalyst, base | Unsaturated halide, alkene | Substituted alkene | thieme-connect.declockss.org |

| Domino Transformation | Palladium catalyst | ortho-Bromobenzyl tertiary alcohols | Chromenes | acs.org |

| Intramolecular Heck | Palladium catalyst | ortho-Bromobenzyl tertiary alcohols with allylic substituent | Indenols | acs.org |

| Dehydrogenative Cross-Coupling | Ruthenium amido-functionalized NHC complexes | Primary and secondary alcohols | Flavans | rsc.org |

Enzymatic Reaction Mechanisms with this compound as a Substrate

Enzymes offer a green and highly selective alternative for chemical transformations. This compound has been studied as a substrate in various enzymatic reactions.

Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are enzymes that catalyze the oxidation of alcohols. drugbank.com Studies have shown that 4-bromobenzyl alcohol can bind to the active site of horse liver alcohol dehydrogenase in complex with NADH. nih.govpdbj.org The structural model of a horse liver alcohol dehydrogenase with p-bromobenzyl alcohol and NAD⁺ has been used to guide mutagenesis strategies for other ADHs to alter their substrate specificity. nih.govoup.com

Aryl-Alcohol Oxidases (AAOs)

Novel bacterial aryl-alcohol oxidases have been discovered and characterized. In one study, the presence of an electron-withdrawing group, as in 4-bromobenzyl alcohol, had a positive effect on the relative activity of an AAO from Streptomyces deccanensis. nih.gov

Lipases

Lipases are versatile enzymes that can catalyze a variety of reactions, including esterification and hydrolysis. nih.govpolimi.itsorbonne-universite.fr A novel lipase-catalyzed oxidation of salicyl alcohol has been reported. mdpi.com The proposed mechanism involves the lipase-catalyzed generation of a peracid, which then, in the presence of TEMPO, oxidizes the alcohol to an aldehyde. While this specific study focused on salicyl alcohol, it provides a basis for potential lipase-catalyzed oxidations of other substituted benzyl alcohols.

The table below details enzymatic reactions involving this compound and its isomers.

| Enzyme | Reaction Type | Substrate | Key Finding | Reference |

| Horse Liver Alcohol Dehydrogenase | Alcohol Oxidation | p-Bromobenzyl alcohol | Forms a complex with NADH and the enzyme. nih.govpdbj.org | nih.govpdbj.org |

| Aryl-Alcohol Oxidase (from S. deccanensis) | Alcohol Oxidation | 4-Bromobenzyl alcohol | Showed a 1.5-fold increase in relative activity compared to substrates with electron-donating groups. nih.gov | nih.gov |

| Laccase from Streptomyces sviceus | Alcohol Oxidation | This compound | Complete conversion to 2-bromobenzaldehyde was achieved using a laccase/TEMPO system. mdpi.com | mdpi.com |

| Lipase | Oxidation | Salicyl alcohol | A proposed mechanism involves lipase-catalyzed peracid formation and TEMPO-mediated oxidation. mdpi.com | mdpi.com |

Computational Chemistry and Spectroscopic Analysis of 2 Bromobenzyl Alcohol

Conformational Analysis of 2-Bromobenzyl Alcohol and Related Benzyl (B1604629) Alcohols

The conformational landscape of benzyl alcohol and its derivatives is a subject of considerable interest due to the subtle interplay of intramolecular forces that dictate their preferred shapes. The introduction of a halogen atom at the ortho position, as in this compound, introduces additional interactions that significantly modify this landscape.

Computational methods are instrumental in exploring the potential energy surface (PES) of this compound to identify stable conformers and the energy barriers separating them. Techniques such as using the CREST program for initial conformer searches followed by re-optimization with density functional theory (DFT) methods like B3LYP with dispersion corrections (D3) are employed. rsc.org These calculations help in mapping out the various low-energy structures the molecule can adopt. The exploration of the PES is a critical first step in understanding the molecule's dynamic behavior and its spectroscopic signatures. rsc.orgrsc.org

For ortho-halogenated benzyl alcohols, including this compound, theoretical calculations and experimental evidence from IR spectroscopy in supersonic jets reveal the existence of distinct monomer conformations. rsc.orgrsc.org Key conformations include:

A chiral conformation featuring an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the bromine atom (OH···Br). rsc.orgrsc.org

An achiral conformation where the heavy atoms lie in a plane. rsc.orgrsc.org

A second chiral conformation without the intramolecular hydrogen bond. rsc.orgrsc.org

Studies have shown that the achiral monomer is less stable than the chiral conformation with the OH···Br interaction. rsc.orgrsc.org However, both can be observed experimentally, with their relative populations being sensitive to experimental conditions such as the carrier gas used in supersonic jet expansions. rsc.orgrsc.org High-level energy calculations are often required to accurately predict the energy ranking of these conformers, as some DFT methods may incorrectly predict the relative stability of the chiral conformation without the hydrogen bond and the achiral form. rsc.orgrsc.org

The following table summarizes the key monomer conformations of ortho-halogenated benzyl alcohols:

| Conformation Type | Description | Key Feature | Relative Stability |

| Chiral | The hydroxyl group is oriented towards the halogen atom. | Intramolecular OH···X hydrogen bond (X=Br) | Most stable monomer conformation. rsc.orgrsc.org |

| Achiral | The heavy atoms of the molecule lie in a single plane. | Planar heavy-atom backbone | Less stable than the chiral form with the OH···X bond. rsc.orgrsc.org |

| Chiral | The hydroxyl group is oriented away from the halogen atom. | No intramolecular OH···X hydrogen bond | Generally predicted to be higher in energy. rsc.orgrsc.org |

The dimerization of this compound is primarily driven by the formation of intermolecular hydrogen bonds. The most stable dimers of ortho-halogenated benzyl alcohols involve pairings where the hydrogen bond-accepting OH group also participates in a cooperative intramolecular OH···X (where X is the halogen) interaction. rsc.orgrsc.org This leads to a suppression of the achiral monomer conformation within the dimer structures. rsc.orgrsc.org

The relative orientation of the two monomer units within the dimer can be either homochiral or heterochiral. For 2-chlorobenzyl alcohol, the homochiral dimer is almost exclusively formed. rsc.orgrsc.org However, as the size of the halogen atom increases, the heterochiral variant becomes progressively more stabilized. rsc.orgrsc.org In the solid state, both ortho-chlorobenzyl alcohol and ortho-bromobenzyl alcohol form homochiral chains of cooperative OH···O hydrogen bonds. rsc.org

The introduction of a halogen atom at the ortho-position of benzyl alcohol has several significant consequences for its conformational landscape and chirality:

Introduction of a New Hydrogen Bond: It enables the formation of a transiently chiral conformation stabilized by an intramolecular hydrogen bond between the hydroxyl group and the halogen atom. rsc.org This interaction is more favorable than the weak OH···π interaction present in unsubstituted benzyl alcohol. rsc.org

Stabilization of an Achiral Conformation: Counterintuitively, ortho-halogenation also lowers the relative energy of a planar, achiral conformation that does not benefit from this intramolecular hydrogen bond. rsc.org

Chirality Synchronization: In dimers, there is a strong preference for homochiral pairing, a phenomenon known as chirality synchronization. rsc.org This preference is enhanced by ortho-halogenation. rsc.org

Suppression of Tunneling: The heavy-atom tunneling between enantiomeric conformations, which is a notable feature of benzyl alcohol, is likely quenched by ortho-halogenation due to the introduction of a more complex isomerization pathway with multiple barriers. rsc.org

Influence on Dimer Stability: Heterochiral pairing of two ortho-halogenated benzyl alcohol molecules becomes more competitive as the size of the halogen atom increases. rsc.org

Theoretical Prediction and Interpretation of Vibrational Spectra for this compound

Theoretical calculations are essential for interpreting the complex vibrational spectra of molecules like this compound. By predicting the vibrational frequencies and intensities associated with different conformers, researchers can assign the features observed in experimental spectra.

A common and effective method for predicting vibrational spectra is the harmonic approximation. rsc.org In this approach, the potential energy surface around a minimum is approximated as a quadratic function, and the vibrational modes are treated as simple harmonic oscillators. uni-leipzig.de The calculated harmonic wavenumbers are often systematically higher than the experimental fundamental frequencies and are therefore typically scaled by an empirical factor to improve agreement with experimental data. rsc.orgacs.org

For this compound and its halogenated analogs, DFT calculations at levels such as B3LYP-D3(BJ)/def2-QZVP are used to compute the harmonic wavenumbers and IR intensities. rsc.org These theoretical spectra are then compared with experimental FTIR spectra to identify and characterize the different monomer and dimer conformations present under the experimental conditions. rsc.orgresearchgate.net For instance, simulated stick spectra based on scaled harmonic wavenumbers have been successfully used to assign the observed bands in the OH stretching region to specific conformers of ortho-chlorobenzyl alcohol. rsc.org The agreement between the predicted and experimental spectra provides strong support for the conformational assignments. mdpi.com

Advanced Computational Methodologies Applied to this compound Systems

Computational chemistry provides indispensable tools for investigating the properties and reactivity of molecules like this compound at an electronic level. A suite of advanced methodologies is employed to study its structure, energetics, and reaction pathways.

Density Functional Theory (DFT) stands as one of the most widely used quantum chemical methods for its favorable balance of computational cost and accuracy. The selection of a functional and a basis set is a critical step that dictates the quality of the results. stackexchange.com

For molecules containing aromatic rings and halogen atoms like this compound, hybrid functionals such as B3LYP are a common and well-benchmarked choice. researchgate.netresearchgate.net Other functionals, like O3LYP , have also shown excellent performance for calculating isotopic fractionation, a property dependent on accurate vibrational frequencies. amazonaws.com

The choice of basis set is equally crucial. Pople-style basis sets like 6-311++G(d,p) are frequently employed. researchgate.net The components of this notation signify:

6-311G: Describes the core and valence atomic orbitals.

++: Adds diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing systems with lone pairs, hydrogen bonds, or anions. stackexchange.com

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are vital for correctly modeling bond angles and geometries where electron density is distorted. stackexchange.com

Alternatively, correlation-consistent basis sets from Dunning (e.g., cc-pVTZ) or basis sets optimized for DFT calculations like the def2-TZVP set are also robust choices. amazonaws.com The selection is often justified by citing previous studies on similar molecular systems or by performing benchmark calculations against experimental data to ensure the chosen level of theory is appropriate for the property being investigated. stackexchange.comresearchgate.net

Table 2: Common DFT Functionals and Basis Sets for Halogenated Aromatic Systems

This table summarizes frequently used combinations of functionals and basis sets in computational studies of molecules structurally similar to this compound.

| Component | Examples | Purpose/Justification |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X, O3LYP | Approximates the exchange-correlation energy. Choice depends on the property of interest (e.g., geometry, reaction barriers, thermochemistry). |

| Basis Set | 6-311++G(d,p), cc-pVTZ, def2-TZVP | A set of mathematical functions to build molecular orbitals. Larger basis sets provide more flexibility and higher accuracy at a greater computational cost. |

| Corrections | D3(BJ) | Empirical dispersion corrections are often added to account for van der Waals interactions, which are poorly described by many standard functionals. acs.org |

While DFT is a workhorse for geometry optimization and frequency calculations, Coupled-Cluster (CC) theory offers a pathway to higher accuracy for energetic properties. aps.org The "gold standard" in quantum chemistry is often considered to be Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) . This method provides highly accurate energies, making it ideal for refining the results of DFT calculations. researchgate.net

Due to its significant computational expense, CCSD(T) is typically not used for full geometry optimizations of molecules the size of this compound. Instead, a common strategy involves:

Optimizing the molecular geometry using a cost-effective DFT method (e.g., B3LYP/def2-TZVP).

Performing a single-point energy calculation on the DFT-optimized geometry using the CCSD(T) method with a large basis set.

This approach is particularly valuable for obtaining precise relative energies between different conformers or for calculating accurate reaction and activation energies. For example, in studies of complexes between a radical (TEMPO) and ortho-halogenated benzyl alcohols, CCSD(T) calculations were used to provide benchmark energetic data, confirming the subtle energetic competition between different binding orientations. acs.org

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the minimum energy path (MEP) connecting reactants and products. The Nudged Elastic Band (NEB) method is a powerful algorithm for finding the MEP and the TS without prior knowledge of the TS structure. scm.comutexas.edu

The NEB method works by creating a series of intermediate structures, or "images," along a hypothesized reaction path between the optimized reactant and product. quantumatk.com An optimization algorithm then minimizes the energy of all images simultaneously, subject to a constraint that keeps them evenly spaced along the path. A "climbing image" modification (CI-NEB) can be used, where the highest-energy image is driven up to the exact saddle point of the potential energy surface, thus precisely locating the transition state. utexas.eduresearchgate.net This method is computationally intensive as it requires hundreds or thousands of energy and gradient evaluations, but it is invaluable for elucidating complex reaction mechanisms involving multiple steps. scm.com

Computational methods are instrumental in mapping out the complex mechanisms of catalytic reactions involving this compound. DFT calculations are frequently used to model the interaction of the substrate with the catalyst and to calculate the energetics of the entire catalytic cycle.

One notable example is the study of the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether . In this work, DFT calculations were combined with experimental techniques to identify and characterize the radical intermediates formed during the reaction. researchgate.net By computing the properties of the proposed intermediates, the computational results provided strong evidence for the reaction mechanism. researchgate.net

Another relevant investigation involves the palladium-catalyzed Catellani-type annulation of 4-iodo-2-quinolones with ortho-bromobenzyl alcohols. DFT calculations were performed to elucidate the proposed Catellani-type mechanism, providing insight into the feasibility of key steps like oxidative addition and C-H activation. scispace.com

Furthermore, this compound has been used as a substrate in chemoenzymatic one-pot processes , such as its oxidation to 2-bromobenzaldehyde (B122850) using a laccase/TEMPO system. mdpi.com While this study was primarily experimental, such systems are ripe for computational investigation to model substrate binding in the enzyme's active site and to understand the role of the TEMPO mediator in the catalytic cycle.

Table 3: Examples of Computational Studies on Catalytic Pathways

This table highlights specific examples where computational chemistry has been applied to understand reactions involving this compound or structurally related compounds.

| Reaction Type | Role of this compound Moiety | Computational Method | Key Insight from Calculation |

|---|---|---|---|

| Reductive Intramolecular Cyclisation | Reactant (as allyl ether) | DFT (B3LYP) | Identification and characterization of radical intermediates on the reaction pathway. researchgate.net |

| Palladium-Catalyzed Annulation | Reactant | DFT | Elucidation of a Catellani-type mechanism involving oxidative addition and C-H cleavage. scispace.com |

| Chemoenzymatic Oxidation | Substrate | (Potential Application) | Could model substrate-enzyme binding and the mechanism of oxidation via a mediator like TEMPO. mdpi.com |

| Ruthenium-Catalyzed C-C Coupling | Reactant | (Potential Application) | Could elucidate the catalytic mechanism, including alkyne-to-allene isomerization and oxidative coupling steps. nih.gov |

Advanced Applications and Emerging Research Directions for 2 Bromobenzyl Alcohol

Strategic Utilization of 2-Bromobenzyl Alcohol in Pharmaceutical Synthesis

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds. The presence of the bromine atom provides a handle for further molecular elaboration through cross-coupling reactions, while the alcohol functionality can be readily oxidized or otherwise modified.

A significant application of this compound is in the synthesis of phthalides. lookchem.com These lactones are core structures in many biologically active molecules. For instance, a microwave-assisted, palladium-catalyzed synthesis of phthalides utilizes this compound as a key reactant. lookchem.comresearchgate.net This method offers a rapid and efficient route to these important pharmaceutical scaffolds.

Furthermore, this compound is employed in the synthesis of 1-hydroxy-3(1H)-1,2-benzoboroxole, a compound with potential pharmaceutical applications. lookchem.comchemicalbook.com The bromo- and alcohol- functionalities of this compound are both critical for the cyclization reaction that forms the benzoboroxole ring system.

The halogenated nature of this compound also makes it a valuable substrate for creating diverse molecular libraries for drug discovery. mdpi.com The bromine atom can be readily substituted to introduce a variety of functional groups, allowing for the rapid generation of new chemical entities for biological screening. For example, it has been used as a substrate in chemoenzymatic processes to produce tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry. mdpi.com

Role of this compound in Agrochemical Development and Manufacturing

The development of novel and effective agrochemicals is another area where this compound plays a significant role. Its structural features are incorporated into various pesticides and herbicides.

One notable application is its use as an intermediate in the production of the highly effective and low-toxicity insecticide, imidacloprid. cphi-online.com The synthesis of this widely used neonicotinoid involves the incorporation of the 2-bromobenzyl moiety.

Moreover, the principles of "click chemistry" have been applied to synthesize novel 1,2,3-triazoles bearing halogenated benzyl (B1604629) moieties, including those derived from this compound, for evaluation as potential phytotoxic agents. scielo.br The bromine atom on the benzyl ring is a key feature in tuning the biological activity of these compounds. The versatility of this compound allows for its incorporation into a variety of molecular frameworks, facilitating the discovery of new agrochemical leads. ontosight.aivulcanchem.com

Contributions of this compound to the Synthesis of New Materials and Fine Chemicals

Beyond its roles in the life sciences, this compound is a valuable precursor for the synthesis of new materials and fine chemicals. lookchem.com Its ability to undergo a range of chemical transformations makes it a versatile building block for creating complex molecular architectures.

The synthesis of phthalides from this compound is not only relevant to pharmaceuticals but also to the fragrance and dye industries, where these compounds find application. lookchem.com The palladium-catalyzed carbonylation of this compound provides an efficient route to these valuable fine chemicals. thieme-connect.de

Furthermore, this compound is used in the synthesis of 1-hydroxy-3(1H)-1,2-benzoboroxole, which has potential applications in the development of new materials. lookchem.comchemicalbook.com The boroxole moiety can participate in various chemical interactions, making it a candidate for the construction of polymers and other advanced materials. The compound's derivatives are also explored for their optical properties, which could be harnessed in applications like fuel cells or sensors. biosynth.com

Exploration of Catalytic Roles of this compound and Its Derivatives in Novel Organic Transformations

Recent research has begun to explore the catalytic potential of this compound and its derivatives. While the compound itself is primarily a substrate, its derivatives can be designed to act as catalysts or ligands in various organic transformations.

For instance, iron(II)/iron(III) chloride has been shown to catalyze the etherification of benzyl alcohols, including this compound, in a green and recyclable solvent. nih.gov While not a direct catalytic role for the alcohol itself, this demonstrates its utility in developing environmentally friendly synthetic methodologies.

More directly, derivatives of this compound can be envisioned as ligands for transition metal catalysts. The ortho-bromo substituent can influence the electronic and steric properties of a metal center, potentially leading to novel catalytic activities and selectivities. Palladium-catalyzed reactions of ortho-bromobenzyl tertiary alcohols have been shown to lead to the formation of chromenes and indenols, demonstrating the influence of the substitution pattern on the reaction outcome. acs.org

Development of Chemoenzymatic Processes Featuring this compound as a Substrate

The integration of enzymatic and chemical catalysis, known as chemoenzymatic synthesis, offers powerful tools for the efficient and selective production of complex molecules. This compound has proven to be a valuable substrate in such processes.

A notable example is its use in a chemoenzymatic one-pot process for the synthesis of tetrahydroisoquinolines. mdpi.com In this system, a laccase/TEMPO system oxidizes this compound to the corresponding aldehyde, which then undergoes a Pictet-Spengler reaction. mdpi.comresearchgate.net The use of this compound was found to be advantageous over benzyl alcohol itself, as it allowed for complete conversion to the aldehyde. mdpi.com

Furthermore, this compound has been utilized in the chemoenzymatic synthesis of triaryl phosphine (B1218219) oxides. liverpool.ac.uk This process involves a metallo-induced rearrangement of a phosphonate (B1237965) derived from this compound, followed by an enzymatic desymmetrization to yield chiral phosphine oxides. liverpool.ac.uk These examples highlight the compatibility of this compound with enzymatic transformations, opening up new avenues for the synthesis of enantiomerically pure compounds. nih.gov

Future Perspectives and Unexplored Research Avenues for this compound

The future for this compound in advanced applications appears bright, with several unexplored research avenues holding significant promise.

One area of potential is the development of novel catalytic systems where derivatives of this compound act as chiral ligands. The interplay between the ortho-bromo substituent and the benzylic group could be exploited to create unique steric and electronic environments around a metal center, leading to new asymmetric transformations.

The exploration of this compound and its derivatives in the synthesis of novel polymeric materials is another promising direction. The bromo- and hydroxyl functionalities offer multiple points for polymerization, potentially leading to materials with unique optical, electronic, or thermal properties.

Furthermore, the continued development of chemoenzymatic cascades utilizing this compound as a key building block will likely lead to more efficient and sustainable routes to complex, high-value molecules. The ability to perform multiple synthetic steps in a single pot, under mild conditions, is a major advantage of this approach.

Finally, computational studies could be employed to predict the reactivity and conformational preferences of this compound and its derivatives in various chemical environments. rsc.orgrsc.org This could guide the rational design of new catalysts, materials, and synthetic strategies based on this versatile chemical compound.

Q & A

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., rate constants in SN2 reactions) to refine models .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 79–82°C | |

| Molecular Weight | 187.03 g/mol | |

| Purity (Analytical Standard) | >98% (GC-FID, NMR) | |

| Optimal Reaction Solvent | THF, 60°C | |

| Regioselectivity Control | NaH in THF, 1 hour |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.